molecular formula C7H9ClN2O2S B1527065 6-(Dimethylamino)pyridine-3-sulfonyl chloride CAS No. 680591-58-6

6-(Dimethylamino)pyridine-3-sulfonyl chloride

Cat. No.: B1527065
CAS No.: 680591-58-6
M. Wt: 220.68 g/mol
InChI Key: GMCDYLKBLYZSFW-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound is intrinsically linked to the broader evolution of sulfonyl chloride chemistry and pyridine derivative synthesis. Sulfonyl chlorides as a class of compounds have their roots in the nineteenth century, with sulfuryl chloride being first prepared in 1838 by the French chemist Henri Victor Regnault. This foundational work established the chemical principles that would later enable the synthesis of more complex sulfonyl chloride derivatives.

The synthesis of pyridine-based sulfonyl chlorides evolved from early methods involving the treatment of sulfonic acids with phosphorus pentachloride. The historical development shows that pyridine-3-sulfonic acid derivatives were among the first heterocyclic sulfonyl chlorides to be systematically studied. Early synthetic approaches typically employed phosphorus pentachloride in combination with phosphorus oxychloride, with reaction conditions requiring temperatures around 120 degrees Celsius for extended periods.

The specific synthesis of this compound represents a more recent advancement in this field, building upon established diazotization methodologies. The compound can be synthesized through two primary synthetic pathways: direct sulfonylation of 3-aminopyridine derivatives or through diazotization reactions followed by treatment with thionyl chloride. The diazotization approach requires strict temperature control between 0-5 degrees Celsius to prevent decomposition of the diazonium salt intermediate, with subsequent reaction with thionyl chloride typically occurring overnight at low temperatures to ensure high purity and yield of up to 90 percent.

Table 1: Historical Development of Sulfonyl Chloride Synthesis Methods

Year Milestone Significance
1838 First preparation of sulfuryl chloride by Henri Victor Regnault Established foundational chemistry for sulfonyl compounds
Early 1900s Development of phosphorus pentachloride methods for sulfonyl chlorides Enabled systematic synthesis of aromatic sulfonyl chlorides
Mid-1900s Introduction of diazotization routes for pyridine derivatives Provided alternative synthetic pathways with improved selectivity
Modern era Optimization of this compound synthesis Achieved high yields (up to 90%) with controlled reaction conditions

Structural Significance in Organosulfur Chemistry

The molecular architecture of this compound places it within a specialized category of organosulfur compounds that exhibit unique electronic and steric properties. The compound features a pyridine ring system substituted with a dimethylamino group at the 6-position and a sulfonyl chloride functionality at the 3-position. This specific substitution pattern creates a molecule with significant electronic effects arising from the electron-donating nature of the dimethylamino group and the electron-withdrawing character of the sulfonyl chloride moiety.

The sulfonyl chloride group adopts a tetrahedral geometry around the sulfur center, with the sulfur atom in the +6 oxidation state, consistent with other sulfonyl chloride compounds. The presence of two oxygen atoms double-bonded to sulfur creates a highly electrophilic center that readily participates in nucleophilic substitution reactions. In the context of this compound, this electrophilicity is modulated by the electronic effects of the pyridine ring system and the dimethylamino substituent.

The dimethylamino group at the 6-position introduces significant electron density into the pyridine ring through resonance effects. This electron donation creates a unique electronic environment that influences both the reactivity of the sulfonyl chloride group and the overall stability of the molecule. The nitrogen atom of the dimethylamino group can participate in resonance with the pyridine ring, leading to enhanced nucleophilicity at specific positions and altered reaction pathways compared to unsubstituted pyridine-3-sulfonyl chloride derivatives.

Table 2: Structural Characteristics of this compound

Structural Feature Description Chemical Significance
Molecular Formula C₈H₈ClN₃O₂S Contains three nitrogen atoms, enabling diverse reactivity
Molecular Weight 227.68 g/mol Moderate molecular weight suitable for pharmaceutical applications
Pyridine Ring Six-membered aromatic heterocycle Provides aromatic stability and coordination sites
Dimethylamino Group Tertiary amine substituent at 6-position Electron-donating group enhancing nucleophilicity
Sulfonyl Chloride Tetrahedral sulfur center with chloride leaving group Highly electrophilic site for nucleophilic substitution

Within organosulfur chemistry, this compound represents an important example of how heterocyclic systems can be functionalized to create compounds with enhanced reactivity profiles. The compound falls under the broader classification of sulfonyl chlorides, which are known for their ability to act as electrophiles in nucleophilic substitution reactions. However, the presence of the dimethylamino-substituted pyridine ring system distinguishes this compound from simple aromatic sulfonyl chlorides by introducing additional sites for molecular recognition and enhanced solubility in polar solvents.

The reactivity of the sulfonyl chloride group in this molecule can participate in various chemical transformations, including nucleophilic substitution reactions with alcohols to form sulfonate esters, reactions with amines to generate sulfonamides, and coupling reactions in pharmaceutical synthesis. The dimethylamino group not only influences the electronic properties of the molecule but also provides potential coordination sites for metal catalysis and enhanced binding affinity in biological systems.

Properties

IUPAC Name

6-(dimethylamino)pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10(2)7-4-3-6(5-9-7)13(8,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCDYLKBLYZSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known to be used as a derivatization agent in high-performance liquid chromatography (hplc) to enhance the sensitivity of metabolites formed during the incubation of cytochrome p450 isoforms .

Mode of Action

6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with its targets by acting as a derivatization agent. It enhances the sensitivity of metabolites during their incubation in an aqueous medium

Biochemical Pathways

It is used to enhance the sensitivity of metabolites in the cytochrome p450 pathway .

Result of Action

It is known to enhance the sensitivity of metabolites during their incubation in an aqueous medium .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . This suggests that the compound’s action, efficacy, and stability may be affected by the surrounding environment.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a derivatization agent. It enhances the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium. This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is used as a derivatization agent in biochemical reactions, suggesting that it may have an impact on cellular function over time.

Metabolic Pathways

It is known that the compound is used as a derivatization agent in biochemical reactions, suggesting that it may interact with enzymes or cofactors in metabolic pathways.

Biological Activity

6-(Dimethylamino)pyridine-3-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a dimethylamino group and a sulfonyl chloride moiety. Its chemical formula is C8H10ClN1O2SC_8H_{10}ClN_1O_2S, and it possesses notable reactivity due to the sulfonyl chloride group, which can participate in various nucleophilic substitution reactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Orexin Receptor Antagonism : The compound has been identified as a potential orexin receptor antagonist, which may be useful in treating disorders related to orexin dysfunction, such as obesity and sleep disorders. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite .
  • Antiviral Activity : Research indicates that similar pyridine derivatives exhibit antiviral properties. For instance, compounds related to pyridine sulfonamides have shown inhibitory effects against HIV by targeting specific viral enzymes and pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Orexin Receptor AntagonismPotential treatment for obesity and sleep disorders
Antiviral ActivityInhibition of HIV replication
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Orexin Receptor Antagonism :
    • A study demonstrated that derivatives of pyridine sulfonamide exhibited significant antagonistic effects on orexin receptors. This activity suggests potential applications in managing conditions like narcolepsy and obesity by modulating appetite and sleep .
  • Antiviral Properties :
    • In vitro studies have shown that certain pyridine derivatives, including those with sulfonyl groups, can inhibit HIV replication at low concentrations. These findings indicate that modifications to the pyridine structure can enhance antiviral efficacy .
  • Cytotoxicity in Cancer Cells :
    • Research involving related compounds revealed that they could induce cell death through apoptosis and autophagy pathways, primarily via reactive oxygen species (ROS) production. This suggests that this compound may have potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of the dimethylamino group and the sulfonyl chloride moiety in enhancing biological activity. Modifications to these groups can significantly alter the compound's interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Dimethylamino GroupEnhances receptor binding affinity
Sulfonyl Chloride MoietyIncreases reactivity with nucleophiles
Substituent VariationsAlters pharmacokinetic properties

Scientific Research Applications

Organic Synthesis

DMAPSCl serves as a valuable reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Its utility stems from its ability to introduce sulfonyl groups into organic molecules, facilitating the development of new compounds with enhanced biological activities.

Synthesis of Sulfonamides

DMAPSCl is commonly employed in the preparation of sulfonamide compounds, which are crucial in medicinal chemistry for their antibacterial and anti-inflammatory properties. The reaction typically involves the nucleophilic attack of an amine on the sulfonyl chloride, resulting in the formation of sulfonamide. This transformation is significant for creating diverse libraries of bioactive compounds.

Analytical Chemistry

In analytical chemistry, DMAPSCl is utilized for the derivatization of various analytes, enhancing their detection and quantification in complex matrices.

Derivatization Reagent

One notable application is its use as a derivatization agent for steroidal estrogens in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The derivatization process improves ionization efficiency and enhances the sensitivity of detection. A study demonstrated that DMAPSCl derivatives exhibited specific fragment ions that are characteristic of estrogen compounds, allowing for precise quantification in serum samples .

Analyte Derivatization Agent Detection Method
Estradiol6-(Dimethylamino)pyridine-3-sulfonyl chlorideLC-ESI-MS/MS
EstroneThis compoundLC-ESI-MS/MS
17α-EthinylestradiolThis compoundLC-ESI-MS/MS

Pharmaceutical Applications

DMAPSCl has been identified as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting acid secretion and neoplastic diseases.

Proton Pump Inhibitors

Research indicates that compounds derived from DMAPSCl exhibit proton pump inhibitory activity, making them potential candidates for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The sulfonylpyrrole compounds synthesized from DMAPSCl have shown low toxicity and high efficacy, which are critical parameters for drug development .

Anticancer Agents

Additionally, DMAPSCl has been explored for its role in synthesizing anticancer sulfonamides. These compounds are designed to target specific pathways involved in cancer progression, showcasing the compound's versatility beyond traditional applications .

Case Studies

Several case studies illustrate the practical applications of DMAPSCl:

  • Case Study 1: Derivatization for Hormonal Analysis
    A study utilized DMAPSCl to derive steroid hormones for improved detection via LC-MS/MS. The method demonstrated enhanced sensitivity and specificity, validating DMAPSCl's role as an effective derivatization agent in complex biological samples .
  • Case Study 2: Synthesis of Novel Proton Pump Inhibitors
    Researchers synthesized a series of sulfonylpyrrole compounds using DMAPSCl as an intermediate. These compounds were evaluated for their acid secretion inhibitory effects, showing promising results that could lead to new therapeutic options for gastrointestinal disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and physicochemical properties of 6-(dimethylamino)pyridine-3-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides:

Structural and Functional Group Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Features
This compound -N(CH₃)₂ (6), -SO₂Cl (3) C₇H₉ClN₂O₂S 220.68 680591-58-6 Electron-donating dimethylamino group
6-Chloro-5-methylpyridine-3-sulfonyl chloride -Cl (6), -CH₃ (5), -SO₂Cl (3) C₆H₅Cl₂NO₂S 226.07 37105-10-5 Electron-withdrawing Cl and steric methyl
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride -CF₃ (6), -SO₂Cl (3) C₆H₃ClF₃NO₂S 245.61 959996-58-8 Strongly electron-withdrawing CF₃ group
Pyridine-3-sulfonyl chloride -SO₂Cl (3) C₅H₄ClNO₂S 177.61 16133-25-8 Unsubstituted pyridine core

Research Findings and Industrial Relevance

  • Pharmaceuticals: The dimethylamino variant’s electron-donating properties facilitate the synthesis of sulfonamides with enhanced binding affinity to biological targets, such as kinase inhibitors .
  • Analytical Chemistry: Its derivatization capability improves chromatographic detection of amines and alcohols, outperforming non-amino-substituted sulfonyl chlorides .

Preparation Methods

Reaction Principle and Conditions

  • The core reaction involves converting pyridine-3-sulfonic acid or its substituted analogs into the corresponding sulfonyl chloride by treatment with chlorinating agents, primarily phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
  • For 6-(Dimethylamino)pyridine-3-sulfonyl chloride, the starting material is typically 6-(dimethylamino)pyridine-3-sulfonic acid.

Optimized Method from Patent WO2016204096A1

  • Stepwise or continuous addition of phosphorus pentachloride to a solution of pyridine-3-sulfonic acid derivative in an organic solvent such as monochlorobenzene.
  • Use of less than 1 molar equivalent of phosphorus pentachloride relative to the sulfonic acid to reduce formation of chlorinated by-products (e.g., 5-chloropyridine-3-sulfonyl chloride).
  • Reaction temperature controlled between 110 to 130 °C to balance reaction rate and side reactions.
  • After reaction completion, distillation under reduced pressure purifies the sulfonyl chloride product without adding water or other solvents.
  • Unreacted starting material is recovered by cooling and filtration, then recycled to improve overall yield.

Key Data from Example

Parameter Value
Starting material Pyridine-3-sulfonic acid derivative (with dimethylamino substituent)
Solvent Monochlorobenzene
PCl5 amount ~0.98 molar equivalent, added in 20 portions every 15 min
Reaction temperature 119–122 °C
Reaction time 1 hour after last addition
Yield (distillation fraction) ~37.2% isolated yield
By-product (5-chloropyridine sulfonyl chloride) ~0.02% area ratio by GC

This method achieves high purity and yield while minimizing chlorinated by-products by controlling reagent stoichiometry and temperature.

Preparation via Diazotization and Subsequent Chlorosulfonylation

Reaction Principle

  • Starting from 3-aminopyridine derivatives (e.g., 6-(dimethylamino)-3-aminopyridine), the amino group is converted into a diazonium salt via diazotization.
  • The diazonium salt (often as a fluoborate salt) is then reacted with thionyl chloride in the presence of a catalyst (e.g., cuprous chloride) to yield the sulfonyl chloride.

Detailed Protocol from CN112830892A

  • Step 1: Diazotization of 3-aminopyridine derivative in dilute hydrochloric acid (6–10 mol/L) at 0–5 °C by dropwise addition of sodium nitrite solution.
  • Addition of sodium fluoroborate solution to form the diazonium fluoborate salt.
  • Filtration and washing of the diazonium salt intermediate.
  • Step 2: Reaction of the diazonium salt with thionyl chloride containing a catalyst (cuprous or cupric chloride) under controlled conditions to form the sulfonyl chloride.
  • The process is carried out at low temperature to minimize side reactions and degradation.

Advantages and Challenges

  • This route allows the introduction of the sulfonyl chloride group starting from amino-substituted pyridines, which can be more readily available.
  • However, the diazonium intermediate is unstable, requiring careful temperature control.
  • High purity and yield are achievable with optimized conditions.
  • The method is environmentally friendlier by avoiding excessive chlorinating reagents.

Key Data Summary

Parameter Value
Starting material 3-Aminopyridine derivative (dimethylamino substituted)
Acid medium 6–10 mol/L HCl
Diazotization temperature 0–5 °C
Sodium nitrite to amine ratio ~1.05–1.1 molar equivalents
Catalyst for chlorosulfonylation Cuprous chloride or cupric chloride
Yield of diazonium salt ~95.3%
Purity of final sulfonyl chloride High, confirmed by HPLC

This method is supported by detailed chromatographic analysis and has been patented for industrial application.

Comparative Summary of Preparation Methods

Feature Chlorination of Sulfonic Acid Route Diazotization and Chlorosulfonylation Route
Starting materials Pyridine-3-sulfonic acid derivatives 3-Aminopyridine derivatives
Key reagents Phosphorus pentachloride, monochlorobenzene Sodium nitrite, sodium fluoroborate, thionyl chloride, catalyst
Reaction temperature 110–130 °C 0–5 °C (diazotization), moderate for chlorosulfonylation
By-product control Stoichiometric control of PCl5 to avoid chlorinated by-products Requires careful temperature control to stabilize diazonium salt
Purification method Reduced pressure distillation without solvents Filtration and reaction workup, HPLC purification
Yield Up to ~90% in reaction mixture; isolated ~37% High yield of diazonium salt (~95%), high purity sulfonyl chloride
Industrial applicability Suitable for large scale with recycling of unreacted acid Suitable but requires careful handling of diazonium salts
Environmental considerations Use of chlorinated solvents and PCl5 Avoids excessive chlorinating agents, but uses strong acids

Notes on 6-(Dimethylamino) Substitution

  • The presence of the dimethylamino group at the 6-position on the pyridine ring influences both the reactivity and selectivity of the sulfonyl chloride formation.
  • Electron-donating effect of the dimethylamino group can affect the chlorination pattern and may require fine-tuning of reagent equivalents and temperature.
  • Both methods have been adapted to accommodate this substitution by adjusting reaction conditions accordingly.

Q & A

Q. What are the common synthetic routes for 6-(dimethylamino)pyridine-3-sulfonyl chloride?

The synthesis typically involves sulfonation and chlorination of the pyridine precursor. For example, sulfonyl chlorides like 2-pyridinylsulfonyl chloride are synthesized via reaction sequences starting with sulfonic acid derivatives, followed by treatment with chlorinating agents (e.g., PCl₅ or SOCl₂). Due to the compound's instability, reactions are often conducted at room temperature to prevent decomposition . Related derivatives, such as 6-(trifluoromethyl)pyridine-3-sulfonyl chloride, highlight the importance of controlled conditions to preserve functionality during synthesis .

Q. How should researchers handle the instability of this compound in experimental workflows?

Instability necessitates strict control of reaction conditions:

  • Temperature: Use ice baths or room temperature to mitigate thermal degradation .
  • Moisture avoidance: Store and handle under inert atmospheres (e.g., argon or nitrogen) and use anhydrous solvents .
  • Short reaction times: Optimize reaction duration to balance yield and stability .

Q. What safety protocols are essential when working with this compound?

The compound is classified as a Skin Corrosion Category 1B and Serious Eye Damage Category 1 under GHS. Key precautions include:

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation.
  • Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced Research Questions

Q. What strategies optimize the yield of sulfonamide derivatives using this compound?

Yield optimization involves:

  • Stoichiometric ratios: Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete amine conversion.
  • Solvent selection: Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
  • Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation .
  • Post-reaction purification: Column chromatography or recrystallization removes unreacted starting materials .

Q. How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts)?

Contradictions often arise from competing reactions (e.g., hydrolysis of sulfonyl chloride to sulfonic acid). Analytical approaches include:

  • 1H-NMR integration: Compare integrals of sulfonamide peaks vs. residual amine to quantify conversion .
  • Mass spectrometry: Identify byproducts (e.g., hydrolyzed or dimerized species) .
  • Kinetic studies: Monitor reaction progress under varied conditions to isolate contributing factors .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing derivatives of this compound?

  • 1H/13C-NMR: Assign peaks to confirm sulfonamide formation (e.g., disappearance of NH₂ signals and emergence of SO₂-linked protons) .
  • LC-MS/MS: Detect trace impurities and quantify product purity, especially for labile intermediates .
  • X-ray crystallography: Resolve structural ambiguities in crystalline derivatives (e.g., sulfonamide salts) .

Q. How does the electronic environment of the pyridine ring influence the reactivity of this sulfonyl chloride?

The electron-donating dimethylamino group at position 6 activates the pyridine ring, enhancing electrophilicity at the sulfonyl chloride moiety. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in related compounds), which reduce reactivity. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity in nucleophilic substitutions .

Methodological Considerations

Q. What are the best practices for storing this compound to ensure stability?

  • Temperature: Store at –20°C in airtight, light-resistant containers.
  • Desiccation: Use molecular sieves or silica gel to prevent moisture ingress .
  • Short-term use: Prepare fresh solutions where possible to avoid decomposition .

Q. How can researchers validate the purity of this compound before use in critical reactions?

  • TLC analysis: Monitor purity using silica plates and UV visualization.
  • Elemental analysis: Confirm C, H, N, S, and Cl content against theoretical values .
  • HPLC: Quantify impurities with a C18 column and UV detection at 254 nm .

Advanced Applications

Q. Can this compound be used in click chemistry or bioorthogonal reactions?

While not directly reported for click chemistry, its sulfonyl chloride group can react with amines or alcohols to form stable linkages. Potential applications include:

  • Bioconjugation: Functionalize biomolecules (e.g., peptides) via sulfonamide bonds .
  • Polymer synthesis: Incorporate into monomers for sulfonated polymers with tailored properties .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Dimethylamino)pyridine-3-sulfonyl chloride
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6-(Dimethylamino)pyridine-3-sulfonyl chloride

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